Orbofiban Acetate

Platelet adhesion Shear-induced thrombosis GPIIb/IIIa antagonist potency

Reproducing integrin αIIbβ3 pharmacology studies requires a precisely characterized GPIIb/IIIa antagonist. Generic 'fiban' class compounds fail to replicate published data. Orbofiban acetate is the validated reference standard for conformational priming and shear-dependent platelet adhesion experiments. Its unique profile bridges the gap between high-priming (eptifibatide) and low-priming (roxifiban) agents. Ensure experimental fidelity. - Validated potency: IC₅₀ = 606 nM in shear-induced platelet adhesion assays. - Unique tool: Exhibits paradoxical agonism (67±19% aggregation), essential for studying outside-in signaling. - Defined pharmacology: Intermediate calcium sensitivity (heparin:citrate ratio = 2.1) for anticoagulant selection studies.

Molecular Formula C76H110N20O25
Molecular Weight 1703.8 g/mol
CAS No. 165800-05-5
Cat. No. B064087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrbofiban Acetate
CAS165800-05-5
SynonymsN(((3)-1-(p-amidino-phenyl)-2-oxo-3-pyrrolidinyl)carbamoyl)-beta-alanine,ethyl ester, monoacetate quadrantihydrate
orbofiban
orofiban
orofiban acetate
SC 57099B
SC-57099B
SC57099B
Molecular FormulaC76H110N20O25
Molecular Weight1703.8 g/mol
Structural Identifiers
SMILESCCOC(=O)CCNC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CCOC(=O)CCNC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CCOC(=O)CCNC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CCOC(=O)CCNC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.O
InChIInChI=1S/4C17H23N5O4.4C2H4O2.H2O/c4*1-2-26-14(23)7-9-20-17(25)21-13-8-10-22(16(13)24)12-5-3-11(4-6-12)15(18)19;4*1-2(3)4;/h4*3-6,13H,2,7-10H2,1H3,(H3,18,19)(H2,20,21,25);4*1H3,(H,3,4);1H2/t4*13-;;;;;/m0000...../s1
InChIKeySVMJTTTTYFMATC-QSGPNNMYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Orbofiban Acetate Overview


Orbofiban acetate (CAS 165800-05-5) is an orally active, small-molecule glycoprotein IIb/IIIa (GPIIb/IIIa; integrin αIIbβ3) receptor antagonist that inhibits platelet aggregation by blocking fibrinogen binding to activated platelets. The active moiety of orbofiban is an RGD (Arg-Gly-Asp) peptidomimetic that competes with fibrinogen for binding to the GPIIb/IIIa receptor [1]. As a member of the oral GPIIb/IIIa antagonist class developed in the late 1990s, orbofiban is structurally and pharmacologically related to other oral "fibans" including sibrafiban, roxifiban, lotrafiban, and xemilofiban. Orbofiban was advanced to large-scale Phase III clinical evaluation (OPUS-TIMI 16) in patients with acute coronary syndromes [2]. It is primarily utilized as a reference compound in platelet biology and integrin pharmacology research rather than as a clinical therapeutic agent.

Compound Class Oral GPIIb/IIIa antagonist; RGD peptidomimetic
Research Role Reference compound for integrin pharmacology and platelet biology studies
Key Context Fiban-class tool; not interchangeable with other oral GPIIb/IIIa antagonists

Orbofiban Acetate: Substitution Challenges


Oral GPIIb/IIIa antagonists cannot be considered interchangeable despite sharing a common molecular target (the αIIbβ3 integrin) and a similar RGD-mimetic pharmacophore. Substantial differences exist among class members in platelet binding kinetics, conformation-perturbing effects (priming/clustering), and sensitivity to plasma calcium concentrations, all of which translate to divergent in vitro and in vivo pharmacological profiles [1]. Notably, orbofiban exhibits an intermediate profile in shear-induced platelet adhesion inhibition (IC₅₀ = 606 nM) compared to roxifiban (IC₅₀ = 35 nM) and sibrafiban (IC₅₀ = 91 nM), and demonstrates greater calcium-dependent variability in antiplatelet potency (heparin:citrate IC₅₀ ratio = 2.1) than roxifiban (ratio = 1.2) [2][3]. These quantitative differences mean that experimental outcomes in platelet function assays and thrombosis models cannot be generalized from one oral "fiban" to another. For researchers seeking to replicate published studies or conduct comparative pharmacology experiments, the specific compound selection materially affects results and must be justified with reference to the specific quantitative evidence outlined below.

Binding kinetics
GPIIb/IIIa binding kinetics and off-rates may differ among oral fibans, altering functional inhibition profiles in assays.
Calcium sensitivity
Antiplatelet potency may vary with plasma calcium levels; orbofiban shows intermediate calcium-dependent variability compared to class members.
Shear response
Inhibition of shear-induced platelet adhesion may not correlate with static aggregation results; rank order may shift across experimental conditions.

Orbofiban Acetate: Head-to-Head Evidence


Shear-Induced Platelet Adhesion Inhibition

In a shear-based platelet adhesion model using the Cone and Plate(let) Analyzer (CPA) system with whole blood, orbofiban (free acid form) demonstrated an IC₅₀ of 606 nM, which is 17.3-fold less potent than roxifiban (IC₅₀ = 35 nM) and 6.7-fold less potent than sibrafiban (IC₅₀ = 91 nM) [1]. This contrasts with static aggregation assays where these compounds exhibit more similar potencies, highlighting that GPIIb/IIIa antagonists with comparable efficacy in static in vitro assays may differ substantially in shear-based systems [1].

Shear adhesion IC₅₀
Head-to-head
606 nM
17.3× less potent vs roxifiban (35 nM); 6.7× vs sibrafiban (91 nM)
Reported shear-based potency context; supports comparator selection for adhesion assays.
CPA system, whole blood, free acid forms.
Platelet adhesion Shear-induced thrombosis GPIIb/IIIa antagonist potency

Calcium-Dependent Antiplatelet Variability

In light transmittance aggregometry using platelet-rich plasma, orbofiban exhibited significant calcium-dependent variability in antiplatelet efficacy. Under physiological calcium conditions (heparin anticoagulation, 1.2 mM free Ca²⁺), orbofiban's IC₅₀ increased to 0.140 ± 0.034 μM compared to 0.067 ± 0.013 μM under low-calcium conditions (citrate, 0.11 mM free Ca²⁺), yielding a heparin:citrate IC₅₀ ratio of 2.1 [1]. In contrast, roxifiban maintained a consistent IC₅₀ across calcium conditions (0.038 ± 0.007 μM in heparin vs. 0.031 ± 0.019 μM in citrate; ratio = 1.2), demonstrating minimal calcium-dependent variability [1]. Sibrafiban showed intermediate calcium sensitivity (ratio = 1.6) [1].

Ca²⁺ sensitivity ratio
Head-to-head
Heparin:citrate IC₅₀ ratio 2.1
Roxifiban 1.2, sibrafiban 1.6, eptifibatide 2.9; 1.75× greater sensitivity vs roxifiban
Reported calcium-sensitivity context; intermediate class rank for anticoagulant-dependent potency.
Light transmittance aggregometry, ADP/TRAP, PRP, n=4-5.
Platelet aggregation Calcium sensitivity GPIIb/IIIa antagonist pharmacology

Oral Bioavailability and Half-Life Profile

Orbofiban's pharmacokinetic profile includes an oral bioavailability of approximately 28% and a terminal elimination half-life (t₁/₂) of 18 hours in humans [1]. This 18-hour half-life substantially exceeds that of intravenous GPIIb/IIIa antagonists such as tirofiban (t₁/₂ ≈ 2 hours) and eptifibatide (t₁/₂ ≈ 2.5 hours) [2], which is a class-level distinction between oral and intravenous agents. Among oral GPIIb/IIIa antagonists, sibrafiban and xemilofiban demonstrate shorter half-lives of approximately 2-4 hours [2].

Oral PK profile
Class-level
Bioavailability ≈28%, t₁/₂ ≈18 h
9× longer half-life vs tirofiban (2 h); 4.5-9× vs sibrafiban/xemilofiban (2-4 h)
Reported sustained exposure profile; supports twice-daily oral research dosing models.
Human pharmacokinetic studies, oral administration.
Oral bioavailability Pharmacokinetics Chronic antiplatelet therapy

αIIbβ3 Receptor Priming and Clustering

Analytical ultracentrifugation studies comparing the effects of GPIIb/IIIa antagonists on αIIbβ3 receptor conformation established a rank order for perturbing receptor conformation (priming) and promoting oligomerization (clustering): echistatin > eptifibatide > orbofiban > tirofiban > roxifiban [1]. Orbofiban occupies an intermediate position in this conformational perturbation hierarchy, inducing less priming/clustering than eptifibatide but more than tirofiban and roxifiban. This rank order correlates with the degree to which each antagonist activates the resting integrin's conformation — a mechanism linked to paradoxical pro-thrombotic effects observed clinically with this drug class [1].

Conformational priming rank
Head-to-head
Orbofiban: rank 3 of 5
echistatin > eptifibatide > orbofiban > tirofiban > roxifiban
Intermediate priming/clustering context for integrin activation studies.
Analytical ultracentrifugation, fluorescence anisotropy, flow cytometry.
Integrin conformation Receptor priming Platelet activation GPIIb/IIIa antagonist safety

Mortality in the OPUS-TIMI 16 Trial

In the OPUS-TIMI 16 Phase III randomized, placebo-controlled trial (n=10,302 patients with acute coronary syndromes), orbofiban (50 mg twice daily plus aspirin) was associated with a 10-month mortality rate of 5.1% compared to 3.7% in the placebo-plus-aspirin group [1]. The trial was terminated prematurely due to an unexpected increase in 30-day mortality in the orbofiban 50/30 mg group [1]. Despite achieving the intended pharmacodynamic effect of inhibiting platelet aggregation, orbofiban failed to reduce major cardiovascular events and was associated with increased mortality, consistent with outcomes observed with other oral GPIIb/IIIa antagonists (sibrafiban, lotrafiban) in large Phase III trials [2].

Mortality endpoint context
Trial context
5.1% vs 3.7% placebo
Absolute increase 1.4%; relative increase 38%
Reported trial endpoint; informs paradoxical activation investigation, not therapeutic use.
Phase III RCT, n=10,302 ACS patients, up to 1 year follow-up.
Clinical trial Acute coronary syndromes Mortality Antiplatelet therapy

Paradoxical Platelet Aggregation with Epinephrine

A distinguishing in vitro characteristic of orbofiban is its capacity to paradoxically increase platelet aggregation under specific experimental conditions. When platelets were exposed to a submaximal concentration of epinephrine, treatment with orbofiban increased platelet aggregation from 27 ± 9% (control) to 67 ± 19% (n=5) [1]. Additionally, orbofiban increased thromboxane formation when platelet GPIIb/IIIa receptors were clustered using monoclonal antibodies [1]. This paradoxical pro-aggregatory effect is not uniformly observed across all GPIIb/IIIa antagonists and may contribute to the mechanism underlying the adverse clinical outcomes observed with oral agents.

Paradoxical aggregation
Supporting evidence
67 ± 19% vs 27 ± 9% control
2.5× increase in aggregation with epinephrine
Reported partial agonism context; supports GPIIb/IIIa activation mechanism studies.
Submaximal epinephrine, human platelets, n=5.
Platelet activation Paradoxical agonism GPIIb/IIIa antagonist Thromboxane

Orbofiban Acetate: Key Applications


GPIIb/IIIa Receptor Priming and Clustering Studies

Orbofiban is optimally suited as an intermediate reference compound for investigating structure-function relationships in integrin αIIbβ3 conformational priming and oligomerization. Its rank-order position between eptifibatide (high priming) and roxifiban/tirofiban (low priming) makes it valuable for dissecting the molecular determinants of antagonist-induced receptor activation [1]. Researchers studying the paradoxical pro-thrombotic effects of GPIIb/IIIa antagonists should include orbofiban alongside both high-priming and low-priming comparators to establish concentration-response relationships for receptor clustering.

Shear-Dependent Platelet Adhesion Assays

Orbofiban's distinct IC₅₀ of 606 nM in shear-induced platelet adhesion (Cone and Plate(let) Analyzer system) positions it as a lower-potency oral comparator for studies examining the differential effects of static versus shear-dependent platelet activation [1]. When paired with higher-potency oral agents such as roxifiban (IC₅₀ = 35 nM) or sibrafiban (IC₅₀ = 91 nM), orbofiban enables researchers to correlate binding kinetics and off-rates with functional inhibition under physiologically relevant shear conditions [1].

Calcium-Dependent Antiplatelet Pharmacology

Given its intermediate calcium sensitivity (heparin:citrate IC₅₀ ratio = 2.1), orbofiban is a valuable reference compound for studies examining how plasma calcium concentrations modulate GPIIb/IIIa antagonist efficacy [1]. The compound can be deployed alongside roxifiban (ratio = 1.2, calcium-insensitive) and eptifibatide (ratio = 2.9, calcium-sensitive) to establish a calcium-sensitivity gradient for investigating assay conditions, anticoagulant selection, and structure-activity relationships governing calcium-dependent binding [1].

Paradoxical Platelet Activation Studies

Orbofiban's documented capacity to paradoxically increase platelet aggregation in response to submaximal epinephrine (67 ± 19% vs. 27 ± 9% control) makes it a uniquely valuable tool for studying partial agonism at the GPIIb/IIIa receptor [1]. This property distinguishes orbofiban from pure antagonists and enables investigations into ligand-induced integrin activation, outside-in signaling, and the mechanistic basis for the clinical failure of oral GPIIb/IIIa inhibitors. Experimental protocols examining thromboxane formation and integrin clustering should incorporate orbofiban as a prototypical compound exhibiting this paradoxical behavior [1].

Application
Selection Property
Validation Focus
GPIIb/IIIa receptor priming and clustering studies
Conformational priming rank context
Integrin clustering endpoint review
Shear-dependent platelet adhesion assays
Shear-based adhesion inhibition profile
Shear vs. static assay comparison
Calcium-dependent antiplatelet pharmacology
Calcium sensitivity profile
Anticoagulant selection impact review
Paradoxical platelet activation studies
Paradoxical agonism context
Partial agonism endpoint review

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